molecular formula C5H6N2O4S B2929989 2,6-dihydroxypyridine-3-sulfonamide CAS No. 2460757-11-1

2,6-dihydroxypyridine-3-sulfonamide

Cat. No.: B2929989
CAS No.: 2460757-11-1
M. Wt: 190.17
InChI Key: KQMLJJQXSJBCQH-UHFFFAOYSA-N
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Description

2,6-Dihydroxypyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6N2O4S and a molecular weight of 190.18 g/mol It is characterized by the presence of two hydroxyl groups at positions 2 and 6 on the pyridine ring, and a sulfonamide group at position 3

Scientific Research Applications

2,6-Dihydroxypyridine-3-sulfonamide has a wide range of scientific research applications, including:

Future Directions

While specific future directions for 2-Hydroxy-6-oxo-1H-pyridine-3-sulfonamide are not available, research into pyridine compounds for their antimicrobial and antiviral activities is ongoing . This suggests potential future directions in the development of new pharmaceuticals and therapeutic agents.

Preparation Methods

The synthesis of 2,6-dihydroxypyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dihydroxypyridine with a sulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired sulfonamide product. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

2,6-Dihydroxypyridine-3-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2,6-dihydroxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes, thereby disrupting essential biochemical processes. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

2,6-Dihydroxypyridine-3-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-hydroxy-6-oxo-1H-pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4S/c6-12(10,11)3-1-2-4(8)7-5(3)9/h1-2H,(H2,6,10,11)(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMLJJQXSJBCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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